molecular formula C21H14ClNO5S2 B2715839 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone CAS No. 686737-57-5

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone

Cat. No. B2715839
CAS RN: 686737-57-5
M. Wt: 459.92
InChI Key: UOBPZSWAWHNEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H14ClNO5S2 and its molecular weight is 459.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches

  • The compound is used in innovative synthetic methods for creating dihydroquinolines and related compounds, demonstrating its utility in complex organic synthesis (Walter, 1994).

Reactivity Studies

  • Research includes studying the reactivity of similar compounds towards various nucleophiles, contributing to our understanding of their chemical behavior (Pouzet et al., 1998).

Biological Evaluation

  • Studies have focused on evaluating the biological activity of related compounds, particularly their anti-inflammatory and antibacterial properties (Ravula et al., 2016).

Antitubercular Agents

  • Some derivatives have been investigated for their potential as antitubercular agents, indicating its relevance in medicinal chemistry (Bhoot et al., 2011).

Synthesis of Functional Aromatic Compounds

  • Research into synthesizing functional aromatic multisulfonyl chlorides, where compounds similar to 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone play a crucial role, opens up possibilities in complex organic molecule preparation (Percec et al., 2001).

Antimicrobial Evaluation

  • Its derivatives have been synthesized and evaluated for their antimicrobial properties, underscoring its importance in developing new antimicrobial agents (Mathew et al., 2020).

Photoinduced Oxidative Annulation

  • The compound is used in studies exploring photoinduced oxidative annulation processes, highlighting its role in advanced organic synthesis techniques (Zhang et al., 2017).

Aza-Piancatelli Rearrangement

  • Research includes its use in aza-Piancatelli rearrangement processes, a crucial reaction in organic chemistry (Reddy et al., 2012).

Synthesis of Isothiazoles

  • It has been involved in new synthetic pathways for isothiazoles, an important class of compounds in pharmaceuticals (Duan et al., 1997).

properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5S2/c22-15-10-8-14(9-11-15)17(24)13-29-21-20(23-19(28-21)18-7-4-12-27-18)30(25,26)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPZSWAWHNEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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